

# chemical structure and properties of BN82002 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BN82002 hydrochloride

Cat. No.: B1256705

Get Quote

## BN82002 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent CDC25 Phosphatase Inhibitor

This technical guide provides a comprehensive overview of **BN82002 hydrochloride**, a potent and selective inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cell cycle for cancer therapy.

## **Chemical Structure and Physicochemical Properties**

**BN82002 hydrochloride** is the salt form of the active free base, BN82002. The free base is known to be unstable, and the hydrochloride salt is the preferred form for research and development due to its stability while retaining the same biological activity.

Chemical Name: 4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol hydrochloride[1] Synonyms: BN-82002 HCl

Below is a representation of the chemical structure of **BN82002 hydrochloride**.

Chemical Structure of BN82002 Hydrochloride



Figure 1. Chemical Structure of BN82002 Hydrochloride

A summary of the key physicochemical properties of BN82002 and its hydrochloride salt is presented in the table below.

| Property          | Value (BN82002<br>Free Base) | Value (BN82002<br>Hydrochloride)                                                                           | Reference |
|-------------------|------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 396073-89-5                  | 1049740-43-3                                                                                               | [2]       |
| Molecular Formula | C19H25N3O4                   | C19H26ClN3O4                                                                                               | [2]       |
| Molecular Weight  | 359.42 g/mol                 | 395.88 g/mol                                                                                               | [2]       |
| Appearance        | Red to dark red solid        | Solid                                                                                                      | [3]       |
| Solubility        | DMSO: >100 mM                | DMSO: 10 mg/mL,<br>Ethanol: 10 mg/mL                                                                       | [4][5]    |
| Storage           | Store at -20°C               | Solid Powder: -20°C<br>(12 Months), 4°C (6<br>Months). In Solvent:<br>-80°C (6 Months),<br>-20°C (1 Month) | [2][6]    |

## **Mechanism of Action and Biological Activity**

BN82002 is a potent, selective, and irreversible inhibitor of the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C)[6]. These phosphatases are crucial regulators of the cell cycle, as they dephosphorylate and activate cyclin-dependent kinases (CDKs). Overexpression of CDC25 phosphatases is observed in a wide variety of human cancers, making them an attractive target for anticancer drug development.

The inhibitory activity of **BN82002 hydrochloride** against various CDC25 isoforms is summarized in the following table.



| Target     | IC50 (μM) | Reference |
|------------|-----------|-----------|
| CDC25A     | 2.4       | [6]       |
| CDC25B2    | 3.9       | [6]       |
| CDC25B3    | 6.3       | [6]       |
| CDC25C     | 5.4       | [6]       |
| CDC25C-cat | 4.6       | [6]       |

**BN82002 hydrochloride** exhibits approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase[6]. The inhibition of CDC25 by BN82002 leads to the accumulation of tyrosine-phosphorylated (inactive) CDKs, resulting in cell cycle arrest and the inhibition of tumor cell proliferation[6].

The following diagram illustrates the signaling pathway affected by BN82002.



Click to download full resolution via product page

Figure 2. CDC25 Inhibition Pathway by BN82002.

BN82002 has demonstrated anti-proliferative activity against a panel of human tumor cell lines. The  $IC_{50}$  values for cell proliferation inhibition are presented below.



| Cell Line  | Cancer Type       | IC50 (μM) | Reference |
|------------|-------------------|-----------|-----------|
| MIA PaCa-2 | Pancreatic Cancer | 7.2       | [6]       |
| DU-145     | Prostate Cancer   | 13.5      |           |
| U-87 MG    | Glioblastoma      | 13.9      | _         |
| LNCaP      | Prostate Cancer   | 22.4      | _         |
| HT-29      | Colon Cancer      | 32.6      | [6]       |
| U2OS       | Osteosarcoma      | 11.2      |           |
| HeLa       | Cervical Cancer   | 23.0      |           |

In vivo studies have shown that BN82002 reduces the growth rate of human tumor xenografts in athymic nude mice[3].

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of BN82002 are described in the primary literature. Below are summaries of key experimental methodologies.

## **Chemical Synthesis**

The synthesis of BN82002 and a library of related small molecules has been reported by Contour-Galcéra et al. (2004)[2]. The general synthetic scheme involves a multi-step process. For detailed procedures, including reagents, reaction conditions, and purification methods, please refer to the original publication.

### **CDC25 Phosphatase Activity Assay**

The following is a generalized workflow for assessing the inhibitory activity of BN82002 against CDC25 phosphatases, based on the methods described by Brezak et al. (2004).





Click to download full resolution via product page

Figure 3. CDC25 Phosphatase Activity Assay Workflow.

**Protocol Outline:** 



- Enzyme Preparation: Recombinant human CDC25A, B, and C are expressed and purified.
- Inhibitor Preparation: BN82002 hydrochloride is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
- Reaction Mixture: The CDC25 enzyme is pre-incubated with varying concentrations of BN82002 hydrochloride in a suitable buffer.
- Substrate Addition: The reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP).
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
- Detection: The fluorescence of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: The percentage of inhibition is calculated for each concentration of BN82002
   hydrochloride, and the IC<sub>50</sub> value is determined by non-linear regression analysis.

### **Cell Proliferation Assay**

The effect of BN82002 on the proliferation of various cancer cell lines is typically assessed using assays such as the MTT or SRB assay.

#### Protocol Outline:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of BN82002
   hydrochloride for a specified duration (e.g., 72 hours).
- Cell Viability Staining:
  - MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The formazan crystals are then solubilized, and the absorbance is measured.



- SRB Assay: Cells are fixed, and the total protein content is stained with sulforhodamine B
   (SRB). The bound dye is then solubilized, and the absorbance is measured.
- Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC<sub>50</sub> value is determined.

## In Vivo Xenograft Model

The anti-tumor efficacy of BN82002 in vivo is evaluated using human tumor xenograft models in immunocompromised mice.

#### Protocol Outline:

- Tumor Cell Implantation: Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of athymic nude mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Compound Administration: Mice are treated with BN82002 hydrochloride (or vehicle control) via a suitable route of administration (e.g., intraperitoneal or oral) at a specified dose and schedule.
- Tumor Measurement: Tumor volume is measured periodically using calipers.
- Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

## Conclusion

**BN82002 hydrochloride** is a valuable research tool for studying the role of CDC25 phosphatases in cell cycle regulation and cancer biology. Its potent and selective inhibitory activity, coupled with its demonstrated in vitro and in vivo efficacy, makes it a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides a foundational understanding of the chemical, physical, and biological properties of **BN82002 hydrochloride** to support further research and development efforts in this area.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BN82002 hydrochloride | Cdc25 phosphatase inhibitor | Probechem Biochemicals [probechem.com]
- 2. CDC25 Phosphatase Inhibitor I, BN82002 | 396073-89-5 | WQA07389 [biosynth.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. BN-82002, CDC25 Phosphatase Inhibitor CD BioSciences [celluars.com]
- 5. CDC25 Phosphatase Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [chemical structure and properties of BN82002 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256705#chemical-structure-and-properties-of-bn82002-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com